Journal Name:Annual Review of Physical Chemistry
Journal ISSN:0066-426X
IF:12.703
Journal Website:http://www.annualreviews.org/journal/physchem
Year of Origin:1950
Publisher:Annual Reviews Inc.
Number of Articles Per Year:22
Publishing Cycle:Annual
OA or Not:Not
Combined experimental and theoretical investigation on SONOS pFLASH switch
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-06-12 , DOI: 10.1088/1361-6641/acda57
In this paper, a new push–pull pFLASH switch is designed and fabricated based on a 110 nm eFLASH process, which includes two 2 T-pFLASH transistors and one signal transmission transistor. The pFLASH transistors are programmed and erased by band-to-band tunneling-induced hot electron and Fowler–Nordheim tunneling to realize its ‘on/off’ function, and the current of the signal transmission transistor can be effectively tuned by the drain voltage of the 2 T-pFLASH. In order to clarify the degradation mechanism of the electronic properties, first principles calculations are performed from the atomic scale. Nitrogen vacancies have been proven to play a crucial role in nitrides. In addition, the effects of vacancies on the charge retention are investigated in terms of electronic structure. The nitrogen vacancies have proven to be detrimental to the electron storage by the simulated localization energies. Therefore, this study will provide a newly designed field-programmable gate array configuration unit, whose electrical mechanisms are revealed by theoretical simulations, which can also become the design foundation for future FLASH switches.
Detail
Annealing temperature dependent properties for Ni/Ti/W Ohmic contacts simultaneously formed on n- and p-type 4H-SiC
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-06-05 , DOI: 10.1088/1361-6641/acd0d0
The paper investigated the annealing temperature dependence of electrical and structural properties for Ni (50 nm)/Ti (60 nm)/W (60 nm) Ohmic contacts simultaneously formed on n- and p-type 4H-SiC by in-depth electrical and physical characterization. With the annealing temperature rising in the range of 900 °C–1050 °C, the specific contact resistances (SCRs) of both n- and p-type Ohmic contacts monotonously decreased with a similar trend in the range of 1 × 10−4–1 × 10−6 Ω cm2, which was favorable for the simultaneous formation of n- and p-type Ohmic contacts with lower SCRs in the active region. For n-type Ohmic contacts, the variation of SCRs with annealing temperatures was correlated to the relative proportion of the total contact area occupied by the (220) plane compared to the other planes for the polycrystalline and textured δ-Ni2Si film at the contact interface characterized by x-ray diffraction. Furthermore, the surface morphology of Ohmic contacts under different annealing temperatures was highly similar with almost identical root mean square roughness of about 6.2 nm measured by atomic force microscopy (AFM), which was thought to be smooth enough for the wire bonding process from the perspective of device applications. The distinct W layer with no evidence of obvious intermixing and the great distance of released free carbon away from the contact surface makes the surface morphology smooth and uniform.
Detail
Undoped vertical dual-bilayer TFET with a super-steep sub-threshold swing: proposal and performance comparative analysis
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-05-23 , DOI: 10.1088/1361-6641/acd2f9
In this paper, the undoped vertical dual-bilayer tunnel field effect transistor (UV-DBL-TFET) at a low operating voltage (0.5 V) is introduced, and its DC and RF performance parameters are compared with those of the conventional charge plasma-based symmetrical gate electron–hole bilayer TFET (CP-SG-EHBTFET). The charge plasma technique is used in the proposed device to induce the source/drain and electron–hole dual-bilayer channel dopants. Due to the dopingless architecture of the proposed UV-DBL-TFET, its fabrication is simple and efficient, and it does not require an expensive thermal annealing process. Due to its dopingless architecture, the proposed UV-DBL-TFET is immune against random dopant fluctuations. In the study, the quantum confinement effects in the TCAD simulation have been successfully modelled using the Schrodinger approach and the density gradient model. Compared to the conventional CP-SG-EHBTFET, the proposed UV-DBL-TFET has a dual EHB channel, triggers dual line tunnelling, and doubles the band-to-band tunnelling rate and the ON current. Compared to the I ON of 47.33 μA μm−1 and AVSS of 13.53 of the conventional CP-SG-EHBTFET, the proposed UV-DBL-TFET has almost double the ON current of 93.46 μA μm−1 with a reduced AVSS of 12.3 mV dec−1. The proposed UV-DBL-TFET also gives improved RF/analog performance. Compared to the transconductance (g m) of 0.337 mS, the cut-off frequency (f T) of 65.17 GHz, and the gain-bandwidth-product (GBW) of 16.5 GHz of the conventional CP-SG-EHBTFET, the proposed UV-DBL-TFET has a g m of 0.665 mS, a f T of 129.0 GHz, and an GBW of 32.6 GHz, an almost doubled improvement. Furthermore, the proposed UV-DBL-TFET-based CMOS inverter has also been comprehensively studied, and perfect complementary inverter action has been obtained, suggesting great potential for future low-power applications.
Detail
MoS2-functionalized conductive carbon heterostructure embedded with ferroelectric polymers for bipolar memristive applications
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-05-05 , DOI: 10.1088/1361-6641/acd022
Heterostructures of two-dimensional layered materials, integrating two or more building blocks with complementing counterparts, can regulate the confinement and transportation of charge carriers via vacancy-induced defect and interfacial states. Herein, reduced graphene oxide-molybdenum disulfide (rGO-MoS2) nanohybrid were fabricated and reinforced with various polymers [poly methyl methacrylate (PMMA), poly (vinylidene fluoride) (PVDF), and PMMA-PVDF (20:80) blend] to study the resistive memory properties in a metal–insulator-metal configuration. The scanning electron microscopy analysis presents a hierarchical 3D flower-like MoS2 intercalated with rGO nanosheets. Transmission electron microscopy image exhibits MoS2 nanoflakes well interspersed and grafted on layered rGO sheets, forming sandwich heterostructures. Raman analysis shows a higher I D/I G ratio for rGO-MoS2 than rGO, demonstrating numerous defect states in rGO. The x-ray diffraction analysis of the polymer blend containing rGO-MoS2 exhibits β-crystal phases with a polarity-dependent internal electric field (E-field). The J-V characteristics of pure MoS2-polymer films display a write-once-read-many behavior with a current I ON/I OFF ratio of ∼102–103, in contrast to pristine polymer films exhibiting repeatable electrical hysteresis. Instead, the rGO-MoS2-based devices display bipolar characteristics (I ON/I OFF ratio of ∼103–104) due to charge transfer interaction with the conductive carbon substrates. The ferroelectric polarization-induced E-field coupled with the external bias is responsible for the improved memristive performances. A plausible conduction mechanism is proposed to discuss the carrier transport through the devices.
Detail
Enhanced photodetector performance of SnO2/NiO heterojunction via Au incorporation
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-03-31 , DOI: 10.1088/1361-6641/acc5ac
Heterojunctions are known to have trap states and defects that are detrimental to the light responses, especially slowing down the rise and decay time. To address these issues in the charge transfer process, SnO2/NiO heterojunction was modified by incorporating Au at the surface and interface of different devices. The rectifying SnO2/NiO diode showed self-powered photodetector (SPD) characteristics when illuminated by 365 nm light and the responsivity obtained was 3 µA W−1. The 5 nm Au surface decorated SnO2/NiO diode showed the highest rectification ratio, 42.8 and the 2 nm Au decorated device showed 10.6 µA photocurrent generation. The 2 and 5 nm thick Au surface decoration resulted in the formation of nano-Schottky junctions with NiO. The embedding of Au at the interface of the SnO2/NiO diode showed a decrease in diode rectification. Two methods are used for Au incorporation at the interface; glancing angle deposition and electron beam evaporation followed by annealing. Unlike the glancing angle deposited Au film, the larger Au nanoparticles(NPs) formed by electron beam evaporation and annealing, and when embedded at SnO2/NiO interface, generated 9.6 µA of photocurrent and dark currents were lowered by one order. The modified diode characteristics were studied using impedance spectroscopy. The junction capacitance and time constant of Au incorporated devices were found to be much lower than that of bare SnO2/NiO heterojunction, leading to an improved response time and SPD performance. The responsivity, rise time, detectivity, and ON/Off ratio calculated for the device SnO2/NiO with Au NPs at the interface were 3.1 mA W−1, 1.6 s, 1.8 × 1010 Jones, and 2.6 × 103 respectively, best among all the devices. The heterojunction PDs with Au incorporation are a potential way to address the surface and interface effects at the nanoscale, thereby improving the device performance.
Detail
Measurement and gate-voltage dependence of channel and series resistances in lateral depletion-mode β-Ga2O3 MOSFETs
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-06-09 , DOI: 10.1088/1361-6641/acdaed
Lateral depletion-mode, beta-phase gallium oxide (β-Ga2O3) metal-oxide-semiconductor field-effect transistors (MOSFETs) with source-drain spacings of 3 µm, 8 µm, and 13 µm are studied using a modified transfer length method (TLM) to obtain sheet resistances in the gated and ungated regions as well as to observe their gate electric field dependence. The modified TLM requires the contact resistance to be independent of the gate-source voltage, or changing current density. We verify this by performing measurements on conventional TLM structures in dark and UV conditions and observe a changing current density with constant contact resistance, enabling the development of the proposed method. The conventional and modified TLM give sheet resistances of 20.0 kΩ sq−1 ± 1.0 kΩ sq−1 and 27.5 kΩ sq−1 ± 0.8 kΩ sq−1, respectively. Using a traditional method for determining the channel resistance, the modified TLM improves the convergence of the channel resistances between the three devices, showing higher accuracy than the conventional TLM structures. Gate-source voltage dependence of the sheet resistances is seen in the ungated regions, leading to non-ideal behavior which cannot be observed using the traditional method and conventional TLM structures. These results and analysis methods are important in improving MOSFET parameter extraction and understanding the gate electric field effects on the channel and series resistances in β-Ga2O3 MOSFETs.
Detail
Surface defects in 4H-SiC: properties, characterizations and passivation schemes
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-06-08 , DOI: 10.1088/1361-6641/acd4df
Silicon carbide (SiC) is a typical wide band-gap semiconductor material that exhibits excellent physical properties such as high electron saturated drift velocity, high breakdown field, etc. The SiC material contains many polytypes, among which 4H-SiC is almost the most popular polytype as it possesses a suitable band-gap and high electron saturated drift velocity. In order to produce 4H-SiC power devices with a high barrier voltage of over several thousand volts, the minority carrier lifetime of 4H-SiC single crystals must be carefully managed. In general, both bulk defects and surface defects in 4H-SiC can reduce the minority carrier lifetime. Nevertheless, as surface defects have received less attention in publications, this study reviews surface defects in 4H-SiC. These defects can be classified into a number of categories, such as triangle defect, pit, carrot, etc. This paper discusses each one individually followed by the introduction of industrially feasible methods to characterize them. Following this, the impact of surface defects on the minority carrier lifetime is analyzed and discussed. Finally, a particular emphasis is put on discussing various passivation schemes and their effects on the minority carrier lifetime of 4H-SiC single crystals. Overall, this review paper aims to help young researchers comprehend surface defects in 4H-SiC single crystal material.
Detail
Improved characteristics of MoS2 transistors with selective doping using 1,2-dichloroethane
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-06-05 , DOI: 10.1088/1361-6641/acd808
We demonstrate area-selective doping of MoS2 field-effect transistors using 1,2-dichloroethane (DCE) solution. In the device manufacturing process, area-selective chemical doping was used to implement contact engineering in the source/drain region. X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy measurements were performed to confirm the blocked layer (BL) using a photoresist, which suppressed the doping effect of the DCE treatment. In the XPS results, the main core level of the MoS2 flake with BL did not shift, whereas that of the MoS2 flake without BL changed by approximately 0.24 eV. In the case of the MoS2 flakes with a BL, the vibrational modes of the Raman scattering did not shift. Conversely, the two Raman peaks of the MoS2 flake without BL red-shifted because of increasing electron–phonon scattering. The effect of area-selective doping was confirmed by electrical measurements. The field-effect mobility and the subthreshold swing were enhanced from 4.07 to 31.5 cm2 (V s)−1 and from 1.26 to 0.401 V/decade, respectively.
Detail
Temperature effects on the performance of ferroelectric FET with random grain phase variation for non-volatile memory application
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-03-29 , DOI: 10.1088/1361-6641/acc547
We report the temperature effects on the performance of ferroelectric field-effect transistor (FeFET)-based non-volatile memory (NVM) considering random grain phase variation in the ferroelectric layer through simulation. Based on the FE temperature effect model that accounts for both the transistor and ferroelectric degradation, we demonstrate that: (1) at a certain temperature, the memory window (MW) decreases with pronounced effect on low threshold voltage shift and its variation increases as the FE phase decreases; (2) with the temperature increases, the MW decreases with pronounced effect on high threshold voltage shift. The random grain phase variation further exacerbates the MW distribution, thus degrading the sensing margin. These results may provide insights for device design of high-performance FeFET-based NVMs.
Detail
Interface tomography of GaInAs/AlInAs quantum cascade laser active regions
Annual Review of Physical Chemistry ( IF 12.703 ) Pub Date: 2023-03-24 , DOI: 10.1088/1361-6641/acc34f
We present a high-resolution electron tomography study of buried ultra-thin layers and their interfaces from the active region of a (Ga,In)As/(Al,In)As quantum cascade laser (QCL) test structure. Using a high-angle annular dark-field scanning transmission electron microscopy image series, a three-dimensional (3D) reconstruction of the complex layer structure is obtained. From this 3D information, we determine quantitative values for the chemical width and, simultaneously and independently, the root mean square roughness (rms) and lateral correlation length of the individual interfaces of a cascade using topographic height maps. The interfacial widths are comparably small for all interfaces within a cascade and the layer thicknesses show only a small standard deviation of less than one monolayer. The rms roughness is systematically lower at the direct (Ga,In)As-on-(Al,In)As interface compared to its inverse. In addition, using the one-dimensional height–height correlation function, different lateral correlation lengths along the two perpendicular ⟨011⟩ in-plane directions are detected indicating a distinct anisotropy of the interface morphology. Our accurate and comprehensive results on the QCL test structure will serve as feedback to evaluate the growth process and help to assess the performance of corresponding future laser devices in detail.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.30 140 Science Citation Index Science Citation Index Expanded Not